molecular formula C18H18FN3O3S B2919979 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(methylthio)nicotinamide CAS No. 1904021-56-2

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(methylthio)nicotinamide

カタログ番号 B2919979
CAS番号: 1904021-56-2
分子量: 375.42
InChIキー: AIPSAMZRDIKDEJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(methylthio)nicotinamide is a useful research compound. Its molecular formula is C18H18FN3O3S and its molecular weight is 375.42. The purity is usually 95%.
BenchChem offers high-quality N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(methylthio)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(methylthio)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Melanoma Imaging

  • Radiotracer Development : A study by Greguric et al. (2009) discussed the development of a novel radiotracer, [(18)F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide, for PET melanoma imaging. This radiotracer demonstrated high tumor uptake and rapid body clearance, mainly through renal excretion, showing potential for assessing the responsiveness of therapeutic agents in clinical trials.

Neuroprotection

  • Na+/Ca2+ Exchange Inhibition : Research by Iwamoto & Kita (2006) on a related compound, YM-244769, identified it as a potent Na+/Ca2+ exchange inhibitor. This compound preferentially inhibited NCX3 and was found to protect against hypoxia/reoxygenation-induced cell damage in neuronal cells, highlighting its potential as a neuroprotective drug.

Alzheimer's Disease

  • β-Amyloid Plaque Imaging : Cui et al. (2012) synthesized and evaluated two radiofluoro-pegylated phenylbenzoxazole derivatives for imaging cerebral β-amyloid plaques in Alzheimer's disease using PET. Their study, found in Cui et al. (2012), demonstrated these derivatives' high affinity for Aβ aggregates and potential use in detecting plaques in the living human brain.

Gastric Lesion Protection

  • 1-Methylnicotinamide Derivative : The study by Brzozowski et al. (2008) explored the effects of 1-Methylnicotinamide (MNA), a derivative of nicotinamide, on gastric lesions. MNA was found to offer potent protection against stress-induced gastric lesions, involving mechanisms such as the action of prostacyclin and sensory nerves.

Supramolecular Chemistry

  • Copper(II) Complexes with Nicotinamide : Halaška et al. (2016) conducted a study on copper(II) complexes involving nicotinamide, demonstrating the potential of nicotinamide in forming supramolecular arrays. Their research, detailed in Halaška et al. (2016), showcased the structural versatility and potential applications of such complexes in materials science.

Drug Synthesis

  • Solid Support Synthesis : Ouyang, Tamayo, and Kiselyov (1999) reported on the efficient assembly of dibenz[b,f]oxazepin-11(10H)-ones using a solid support synthesis method. Their study, found in Ouyang et al. (1999), highlights the potential for creating complex molecular structures, like the one in your query, through innovative synthesis techniques.

Organic Synthesis and Catalysis

  • Asymmetric Mannich Reaction : A study by Li, Lin, & Du (2019) developed an organocatalyzed asymmetric Mannich reaction involving 3-fluorooxindoles and dibenzo[b,f][1,4]oxazepines. This method efficiently constructs tetrasubstituted C‒F stereocenters, demonstrating the compound's relevance in stereoselective synthesis.

特性

IUPAC Name

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3S/c1-26-18-14(3-2-6-21-18)17(24)20-7-8-22-10-12-9-13(19)4-5-15(12)25-11-16(22)23/h2-6,9H,7-8,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPSAMZRDIKDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCCN2CC3=C(C=CC(=C3)F)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(methylthio)nicotinamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。